2,4-o-(3,4-Dimethylbenzylidene)-d-sorbitol
Overview
Description
2,4-o-(3,4-Dimethylbenzylidene)-d-sorbitol is an organic compound that belongs to the class of sorbitol derivatives. It is characterized by the presence of two benzylidene groups attached to the sorbitol backbone. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-o-(3,4-Dimethylbenzylidene)-d-sorbitol typically involves the condensation reaction between sorbitol and 3,4-dimethylbenzaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the benzylidene groups on the sorbitol molecule.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as toluene or ethanol to facilitate the removal of water formed during the condensation reaction.
Chemical Reactions Analysis
Types of Reactions
2,4-o-(3,4-Dimethylbenzylidene)-d-sorbitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene groups back to the original aldehyde or alcohol forms.
Substitution: The benzylidene groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Aldehydes and alcohols.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
2,4-o-(3,4-Dimethylbenzylidene)-d-sorbitol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-o-(3,4-Dimethylbenzylidene)-d-sorbitol involves its interaction with specific molecular targets and pathways. The benzylidene groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing their function and stability.
Comparison with Similar Compounds
2,4-o-(3,4-Dimethylbenzylidene)-d-sorbitol can be compared with other sorbitol derivatives, such as:
1,32,4-bis(3,4-dimethylbenzylidene)-d-sorbitol: Similar structure but with different substitution patterns.
2,4-o-(3,4-Dimethoxybenzylidene)-d-sorbitol: Contains methoxy groups instead of methyl groups, leading to different chemical properties.
2,4-o-(3,4-Dichlorobenzylidene)-d-sorbitol: Contains chlorine atoms, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R)-1-[(4R,5R,6S)-2-(3,4-dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-8-3-4-10(5-9(8)2)15-20-12(7-17)13(19)14(21-15)11(18)6-16/h3-5,11-19H,6-7H2,1-2H3/t11-,12+,13-,14-,15?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFQFWTXROJQA-PFNKYVCDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2O[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235636 | |
Record name | 2,4-O-[(3,4-Dimethylphenyl)methylene]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208462-99-1 | |
Record name | 2,4-O-[(3,4-Dimethylphenyl)methylene]-D-glucitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208462-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-O-[(3,4-Dimethylphenyl)methylene]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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